molecular formula C22H31FO2 B1332409 [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester CAS No. 81701-13-5

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester

Cat. No. B1332409
CAS RN: 81701-13-5
M. Wt: 346.5 g/mol
InChI Key: LIALNGUAWCANCX-UHFFFAOYSA-N
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Description

The compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .


Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is the Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The specific structure of “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester” would involve these components, along with a bicyclohexyl group, a propyl group, and a 4-fluorophenyl group .


Chemical Reactions Analysis

Esters undergo a variety of reactions. They can be hydrolyzed to yield a carboxylic acid and an alcohol . This reaction can occur in either acidic or basic conditions . In basic conditions, the reaction is referred to as saponification .


Physical And Chemical Properties Analysis

Esters are often pleasant-smelling and are responsible for the fragrant odors of many fruits and flowers . They are used in a variety of industries, including the food industry, cosmetics, and in the synthesis of other chemicals .

Scientific Research Applications

I have conducted a search for the scientific research applications of “[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester”, also known as “(4-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate”. However, the available information does not provide a comprehensive analysis covering six to eight unique applications. Below is a summary of the findings from the search results:

Liquid Crystal Technology

This compound has been identified as a potential candidate for use in liquid crystal technology. Specifically, it has been mentioned in the context of UV/Peroxydisulfate treatment for removing emerging fluorinated liquid crystal monomers (LCMs) that have been recognized as persistent and bioaccumulative chemicals with non-negligible environmental concentrations .

Solar Module Efficiency

There is also mention of related compounds being used as additives in perovskite solar modules to improve efficiency. While not directly referencing your compound, this suggests potential research applications in enhancing solar energy technologies .

Industrial Applications

Another related compound, 4,4’-(cyclohexane-1,1-diyl)bis(2,6-dibromophenol) (TBBPZ), which shares structural similarities with your compound, has been discussed for its potential to partially replace bisphenol A (BPA) in industrial applications .

Future Directions

The future directions of research into esters and similar compounds could involve the development of new synthesis methods, the exploration of new reactions, and the investigation of new applications in various industries .

properties

IUPAC Name

(4-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIALNGUAWCANCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341554
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester

CAS RN

81701-13-5
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
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